(8Z,11Z,14Z)-Icosatrienoate
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Overview
Description
All-cis-icosa-8,11,14-trienoate is an unsaturated fatty acid anion that is the conjugate base of all-cis-icosa-8,11,14-trienoic acid arising from deprotonation of the carboxy group. It is a long-chain fatty acid anion, a straight-chain fatty acid anion, a polyunsaturated fatty acid anion and an icosatrienoate. It is a conjugate base of an all-cis-icosa-8,11,14-trienoic acid.
Scientific Research Applications
1. Synthesis and Quantitation in Biological Systems
The synthesis of tetra-deuterated (8Z,11Z,14Z)-Icosatrienoate, a labile intermediate in mouse brain and macrophages, is crucial for quantitating its presence in novel biosynthetic pathways (Cheng et al., 2008).
2. Inhibition of Enzymatic Activities
Inhibitors based on the structure of this compound are studied for their effects on monoacylglycerol lipase and fatty acid amide hydrolase activities, contributing to understanding their regulatory roles in 2-AG hydrolysis (Cisneros et al., 2007).
3. Discovery in Marine Organisms
A novel icosanoid lipobetaine, structurally related to this compound, has been identified in the red alga Neodilsea yendoana, highlighting its presence and potential functions in marine ecosystems (Ishida et al., 1994).
4. Study of Metabolites
Research on the synthesis of metabolites from fatty acids like this compound provides insight into bioconversion processes in organisms, which is significant for understanding metabolic pathways (Flock & Skattebol, 2000).
5. Exploration of Biochemical Processes
Studies have explored how this compound is metabolized by cyclooxygenase enzyme systems in a calcium-dependent manner, thereby contributing to the understanding of fatty acid metabolism and enzyme function (Elliott et al., 1986).
6. Analgesic Development
The metabolite of paracetamol, N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), derived from this compound, has led to the development of new analgesics. These studies are important for drug development and understanding the action mechanisms of analgesics (Sinning et al., 2008).
7. Immunological Implications
Research into the interactions of this compound derivatives with human natural killer cells has implications for understanding immune regulation and the potential therapeutic targeting of immune responses (Ramstedt et al., 1984).
8. Pheromone Biosynthesis
Studies on the biosynthesis of pheromone components in moths, such as this compound, contribute to our understanding of chemical communication in insects and potential applications in pest management (Goller et al., 2007).
9. Analytical Methods Development
The development of methods for separating icosenoic acids and derivatives of this compound provides valuable tools for analyzing complex lipid mixtures, which is essential in various fields of biochemistry and pharmacology (Powell, 1981).
10. Neurobiological Research
Investigation into the formation and action of compounds derived from this compound in neural tissues of Aplysia suggests their potential roles as second messengers in neurons, contributing to the understanding of neural signaling and plasticity (Piomelli et al., 1989).
Properties
Molecular Formula |
C20H33O2- |
---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12- |
InChI Key |
HOBAELRKJCKHQD-QNEBEIHSSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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